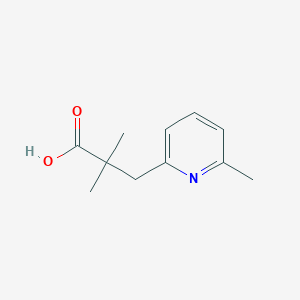2,2-Dimethyl-3-(6-methylpyridin-2-yl)propanoic acid
CAS No.:
Cat. No.: VC18223579
Molecular Formula: C11H15NO2
Molecular Weight: 193.24 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C11H15NO2 |
|---|---|
| Molecular Weight | 193.24 g/mol |
| IUPAC Name | 2,2-dimethyl-3-(6-methylpyridin-2-yl)propanoic acid |
| Standard InChI | InChI=1S/C11H15NO2/c1-8-5-4-6-9(12-8)7-11(2,3)10(13)14/h4-6H,7H2,1-3H3,(H,13,14) |
| Standard InChI Key | BHAZENZFKMXNLM-UHFFFAOYSA-N |
| Canonical SMILES | CC1=NC(=CC=C1)CC(C)(C)C(=O)O |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s IUPAC name, 2,2-dimethyl-3-(6-methylpyridin-2-yl)propanoic acid, delineates its structure:
-
A pyridine ring with a methyl group at the 6-position.
-
A propanoic acid chain (CH₂CH₂COOH) with two methyl groups (-CH₃) at the β-carbon (C2).
This configuration confers both lipophilic (methyl groups) and hydrophilic (carboxylic acid) properties, influencing its solubility and bioavailability.
Physicochemical Profile
While experimental data for this exact compound are sparse, analogs such as 3-[3-tert-butylsulfanyl-1-[4-(6-methoxy-pyridin-3-yl)-benzyl]-5-(pyridin-2-ylmethoxy)-1H-indol-2-yl]-2,2-dimethyl-propionic acid (AM103) provide insights . Key inferred properties include:
| Property | Value/Range |
|---|---|
| Molecular Formula | C₁₂H₁₅NO₂ |
| Molecular Weight | 221.25 g/mol |
| Solubility | Moderate in polar solvents |
| LogP (Partition Coeff.) | ~2.1 (estimated) |
The carboxylic acid group enables salt formation, enhancing water solubility, while the pyridine and methyl groups contribute to membrane permeability .
Synthesis and Characterization
Synthetic Pathways
The synthesis of 2,2-dimethyl-3-(6-methylpyridin-2-yl)propanoic acid likely parallels methods used for related propanoic acid derivatives. For example, SCO-267, a GPR40 agonist with a 6-methylpyridin-2-yl group, was synthesized via a multi-step sequence involving:
-
Suzuki-Miyaura Coupling: To attach the pyridine moiety to a brominated intermediate .
-
Esterification and Hydrolysis: Protection of the carboxylic acid as an ethyl ester, followed by deprotection under basic conditions .
A hypothetical route for the target compound could involve:
-
Condensation of 6-methylpyridine-2-carbaldehyde with dimethyl malonate via a Knoevenagel reaction.
-
Hydrolysis of the ester groups to yield the free carboxylic acid.
Analytical Characterization
Standard techniques for analogous compounds include:
-
NMR Spectroscopy: To confirm the positions of methyl and pyridine groups.
-
High-Resolution Mass Spectrometry (HRMS): For molecular weight validation.
-
HPLC: To assess purity (>95% typical for pharmaceutical intermediates) .
Pharmacological Profile
Mechanism of Action
Structural similarities to known bioactive molecules suggest potential targets:
-
GPR40/FFA1 Receptor Agonism: SCO-267, a related GPR40 agonist, enhances glucose-dependent insulin secretion by activating pancreatic β-cells . The pyridine and propanoic acid motifs are critical for receptor binding.
-
5-Lipoxygenase-Activating Protein (FLAP) Inhibition: AM103, a FLAP inhibitor with a 2,2-dimethylpropionic acid group, blocks leukotriene biosynthesis, reducing inflammation .
In Vitro and In Vivo Activity
While direct data are unavailable, inferred activities from analogs include:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume